N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Overview
Description
VU0621623 is an arenavirus multiplication inhibitor which blocks lymphocytic choriomeningitis virus (LCMV) cell entry.
Scientific Research Applications
Synthesis and Chemical Properties
- Kumar et al. (2013) reported an efficient route to synthesize thiazoles with functionalities like N-substituted carboxamide, which could be related to the compound . These thiazoles were obtained through chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Structure-Activity Relationships
- Banba et al. (2013) explored the structure-activity relationships in similar aromatic heterocyclic carboxamides, noting the importance of positional isomers in determining fungicidal activity (Banba, Yoshikawa, & Katsuta, 2013).
Antiviral Applications
- Research by Srivastava et al. (1977) involved synthesizing thiazole C-nucleosides, which showed significant antiviral activity, particularly against herpes and parainfluenza viruses. This could indicate potential antiviral applications for similar thiazole derivatives (Srivastava et al., 1977).
Potential in Cancer Treatment
- Several studies have investigated the anticancer potential of thiazole derivatives. Atta and Abdel-Latif (2021) synthesized thiazole-5-carboxamide derivatives showing good inhibitory activity against cancer cell lines (Atta & Abdel‐Latif, 2021).
- Another study by Cai et al. (2016) also reported the synthesis of thiazole-5-carboxamide derivatives with significant anticancer activity (Cai et al., 2016).
Antimicrobial and Anti-inflammatory Properties
- Mhaske et al. (2011) synthesized substituted thiazole carboxamides, which exhibited antimicrobial activities. This suggests potential use in developing antibacterial agents (Mhaske et al., 2011).
- Can et al. (2021) studied imidazothiazole derivatives for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of thiazole compounds in pain management (Can et al., 2021).
Miscellaneous Applications
- Singh et al. (2022) discussed the regioselective synthesis of thiazole derivatives, which could be relevant for designing specific functional groups in compounds like N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide (Singh et al., 2022).
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORLVVKPDILQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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